![molecular formula C17H17NO3 B14166895 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone CAS No. 342383-86-2](/img/structure/B14166895.png)
1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone
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Overview
Description
1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone is a complex organic compound that features a unique structure combining a furan ring, an indole moiety, and a methoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan ring can be introduced through a subsequent alkylation reaction using furan-2-ylmethyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the Fischer indole synthesis and subsequent alkylation steps is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro groups, under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Furan-2-yl)ethanone: Shares the furan ring but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole ring but differs in the functional groups attached.
Uniqueness: 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone is unique due to its combination of a furan ring, an indole moiety, and a methoxy group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
342383-86-2 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-[1-(furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C17H17NO3/c1-11-17(12(2)19)15-9-13(20-3)6-7-16(15)18(11)10-14-5-4-8-21-14/h4-9H,10H2,1-3H3 |
InChI Key |
UZDNCETXSLHMON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)OC)C(=O)C |
solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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